molecular formula C8H9NO3 B079463 N-Hydroxy-4-methoxybenzamide CAS No. 10507-69-4

N-Hydroxy-4-methoxybenzamide

Cat. No. B079463
CAS RN: 10507-69-4
M. Wt: 167.16 g/mol
InChI Key: RFCBPAJDLZMJPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Hydroxy-4-methoxybenzamide can be synthesized through the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in tetrahydrofuran (THF). This process has been characterized by methods such as ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of N-Hydroxy-4-methoxybenzamide has been determined through single crystal X-ray diffraction and Density Functional Theory (DFT) calculations. Studies have revealed that intermolecular interactions, like dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

N-Hydroxy-4-methoxybenzamide has shown interesting chemical reactivity. For instance, palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides demonstrates its capability for aromatic C-H bond functionalization (Wang & Yuan, 2010). Also, Rhodium(III)-catalyzed annulations with ynesulfonamides under room temperature conditions indicate its potential in organic synthesis (Tan et al., 2014).

Physical Properties Analysis

The physical properties of N-Hydroxy-4-methoxybenzamide, such as its molar refraction and polarizability, have been studied in various contexts. For example, research on related compounds has explored how physical properties like density and refractive index vary with concentration (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-Hydroxy-4-methoxybenzamide have been explored through various analytical techniques. For example, the compound's structural properties have been studied using proton and carbon-13 NMR spectrometry, with further insights gained through X-ray single crystal diffractometer analyses (Galal et al., 2018).

Scientific Research Applications

  • Pharmaceutical Applications and Properties :

    • N-Hydroxy-4-methoxybenzamide derivatives, like metoclopramide, are used as antiemetic drugs and influence gastrointestinal motility (Batts & Munter, 1998).
    • Certain benzamide derivatives exhibit anti-staphylococcal properties and have been studied for their potential as antibacterial agents (Haydon et al., 2010).
  • Chemical Properties and Synthesis :

    • The chemical properties such as molar refraction and polarizability of related benzamide compounds have been studied, providing insights into their chemical behavior in solutions (Sawale et al., 2016).
    • Research on N-methoxybenzamides has explored their potential in chemodivergent annulations via C-H activation, which is significant for synthetic chemistry applications (Xu et al., 2018).
  • Medical Imaging and Diagnosis :

    • Radioiodinated derivatives of N-Hydroxy-4-methoxybenzamide have been investigated for their potential in melanoma imaging (Mohammed et al., 1997).
    • Sigma receptor scintigraphy using certain benzamide derivatives has been explored for visualizing primary breast tumors, indicating potential applications in cancer diagnosis (Caveliers et al., 2002).
  • Biological Effects and Interactions :

    • Some benzamide derivatives, such as 3-Methoxybenzamide, are known to inhibit cell division in bacteria, which can lead to filamentation and cell lysis (Ohashi et al., 1999).
    • The title compound, N-3-hydroxyphenyl-4-methoxybenzamide, has been studied for its molecular structure and intermolecular interactions, which are important for understanding its biological activity (Karabulut et al., 2014).
  • Toxicity and Safety Studies :

    • Investigations into the toxicity of metoclopramide and related compounds provide important information for their safe use in clinical settings (Yang et al., 2008).

Safety And Hazards

N-Hydroxy-4-methoxybenzamide has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-hydroxy-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCBPAJDLZMJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277934
Record name N-Hydroxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-methoxybenzamide

CAS RN

10507-69-4
Record name p-Anisohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5096
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-methoxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP92FP7NHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Yang, K Nong, Q Gu, J Dong, J Wang - European Journal of Medicinal …, 2018 - Elsevier
Acid sphingomyelinase (ASM) has been shown to be involved in many physiological processes, emerging to be a promising drug target. In this study, we constructed a ligand-based …
Number of citations: 20 www.sciencedirect.com
G Zhang, Y Cui, Y Zhao, Y Cui, S Bao… - ChemistrySelect, 2020 - Wiley Online Library
… To commence our studies, N-hydroxy-4-methoxybenzamide 1 a was used as the model … optimal reaction conditions were established that N-hydroxy-4-methoxybenzamide 1 a (0.5 mmol…
F Yang, L Ackermann - The Journal of Organic Chemistry, 2014 - ACS Publications
… The representative procedure was followed using N-hydroxy-4-methoxybenzamide (1c) (84 mg, 0.50 mmol). Purification by column chromatography (n-pentane/EtOAc 2/1 → 1/1 → 1/2) …
Number of citations: 83 pubs.acs.org
Y Naffaa - 2023 - scholarworks.calstate.edu
Histone acetylation and deacetylation, known as epigenetic modifications, can alter gene expression through acetylation or deacetylation of lysine residues found on histone proteins. …
Number of citations: 0 scholarworks.calstate.edu
M Jia, H Zhang, Y Lin, D Chen, Y Chen… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The Lossen rearrangement is a classic process for transforming activated hydroxamic acids into isocyanate under basic or thermal conditions. In the current report we disclosed a …
Number of citations: 21 pubs.rsc.org
E Ghazy, T Heimburg, J Lancelot, P Zeyen… - European Journal of …, 2021 - Elsevier
Schistosomiasis is a major neglected parasitic disease that affects more than 265 million people worldwide and for which the control strategy consists of mass treatment with the only …
Number of citations: 6 www.sciencedirect.com
K Yang, J Yu, K Nong, Y Wang, A Niu… - Journal of Medicinal …, 2020 - ACS Publications
Recent studies on sphingolipids suggest that acid sphingomyelinase (ASM), which plays a central role in the pathogenesis of major depression, is emerging to be a novel target for …
Number of citations: 19 pubs.acs.org
F Carta, A Innocenti, RA Hall, FA Mühlschlegel… - Bioorganic & medicinal …, 2011 - Elsevier
The inhibition of the β-carbonic anhydrases (CAs, EC 4.2.1.1) from the pathogenic fungi Cryptococcus neoformans (Can2) and Candida albicans (Nce103) with a series of 25 branched …
Number of citations: 31 www.sciencedirect.com
C Zhao, D Chen, F Suo, R Setroikromo, WJ Quax… - Bioorganic …, 2023 - Elsevier
… (benzyloxy)-N-hydroxy-4-methoxybenzamide (4) The compound was obtained as 0.10 g of a white solid in a yield of 73%. H NMR (500 MHz, DMSO‑d 6 ) δ 11.10 (s, 1H), 7.49 – 7.46 (m, …
Number of citations: 5 www.sciencedirect.com
E Ghazy, P Zeyen, D Herp, M Hügle… - European journal of …, 2020 - Elsevier
Histone modifying proteins, specifically histone deacetylases (HDACs) and bromodomains, have emerged as novel promising targets for anticancer therapy. In the current work, based …
Number of citations: 20 www.sciencedirect.com

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